![molecular formula C21H16N6O3 B14406995 3,5-Bis[(4-azidophenyl)methylidene]-4-oxocyclohexane-1-carboxylic acid CAS No. 85179-71-1](/img/structure/B14406995.png)
3,5-Bis[(4-azidophenyl)methylidene]-4-oxocyclohexane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Bis[(4-azidophenyl)methylidene]-4-oxocyclohexane-1-carboxylic acid is a complex organic compound characterized by its unique structure, which includes azide groups and a cyclohexane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis[(4-azidophenyl)methylidene]-4-oxocyclohexane-1-carboxylic acid typically involves multiple steps. One common method includes the reaction of 4-azidobenzaldehyde with cyclohexane-1,3-dione under basic conditions to form the desired product. The reaction conditions often require careful control of temperature and pH to ensure the formation of the correct product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Bis[(4-azidophenyl)methylidene]-4-oxocyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The azide groups can be oxidized to form nitro groups.
Reduction: The compound can be reduced to form amines.
Substitution: The azide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted azide derivatives.
Wissenschaftliche Forschungsanwendungen
3,5-Bis[(4-azidophenyl)methylidene]-4-oxocyclohexane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioorthogonal reagent in labeling and imaging studies.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of 3,5-Bis[(4-azidophenyl)methylidene]-4-oxocyclohexane-1-carboxylic acid involves its ability to undergo click chemistry reactions, particularly azide-alkyne cycloaddition. This reaction allows the compound to form stable triazole linkages, which are useful in various applications. The molecular targets and pathways involved include the formation of covalent bonds with alkyne-containing molecules, leading to the creation of complex structures.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,5-Bis[(4-nitrophenyl)methylidene]-4-oxocyclohexane-1-carboxylic acid
- 3,5-Bis[(4-aminophenyl)methylidene]-4-oxocyclohexane-1-carboxylic acid
- 3,5-Bis[(4-hydroxyphenyl)methylidene]-4-oxocyclohexane-1-carboxylic acid
Uniqueness
3,5-Bis[(4-azidophenyl)methylidene]-4-oxocyclohexane-1-carboxylic acid is unique due to the presence of azide groups, which confer distinct reactivity and versatility in chemical synthesis. The azide groups enable the compound to participate in click chemistry, making it valuable for applications requiring the formation of stable covalent bonds.
Eigenschaften
CAS-Nummer |
85179-71-1 |
|---|---|
Molekularformel |
C21H16N6O3 |
Molekulargewicht |
400.4 g/mol |
IUPAC-Name |
3,5-bis[(4-azidophenyl)methylidene]-4-oxocyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C21H16N6O3/c22-26-24-18-5-1-13(2-6-18)9-15-11-17(21(29)30)12-16(20(15)28)10-14-3-7-19(8-4-14)25-27-23/h1-10,17H,11-12H2,(H,29,30) |
InChI-Schlüssel |
IJTVLWJOEOEFFM-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CC(=CC2=CC=C(C=C2)N=[N+]=[N-])C(=O)C1=CC3=CC=C(C=C3)N=[N+]=[N-])C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


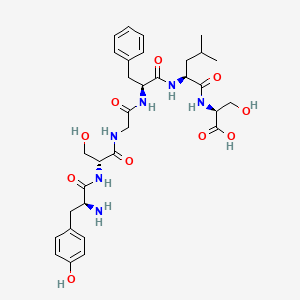
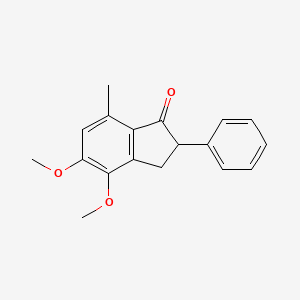
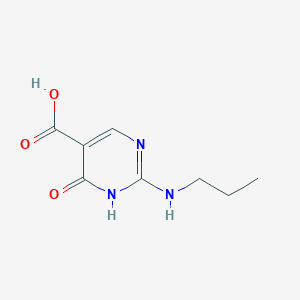
![2-{[(3,4-Dichlorophenyl)sulfanyl]methyl}pyridine](/img/structure/B14406927.png)
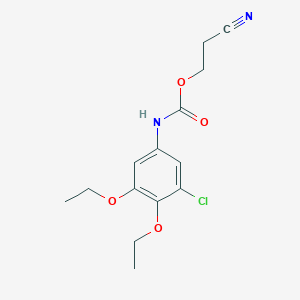

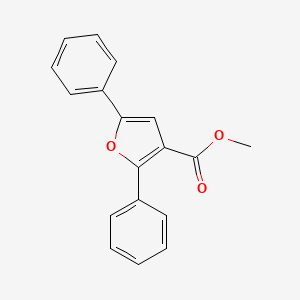
![N-[4-(Dimethylamino)phenyl]-N'-[2-(hydroxymethyl)phenyl]urea](/img/structure/B14406952.png)

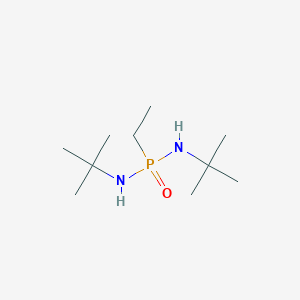

![3-Chloro-2-ethoxy-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14406984.png)
![1-Chloro-4-({[(4-methoxyphenyl)tellanyl]methyl}selanyl)benzene](/img/structure/B14407002.png)

